(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two (3,4,5-trimethoxyphenyl)methylidene groups attached to a cyclohexanone ring, with a methyl group at the 4-position. Its molecular formula is C26H30O7, and it has a molecular weight of 454.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under heating.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Similar structure but with 4-methylbenzylidene groups instead of 3,4,5-trimethoxyphenyl groups.
(2E,6Z)-2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one: Similar structure but with a different configuration (2E,6Z) instead of (2E,6E).
Uniqueness
The uniqueness of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one lies in its specific structural arrangement and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C27H32O7 |
---|---|
Molecular Weight |
468.5g/mol |
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C27H32O7/c1-16-8-19(10-17-12-21(29-2)26(33-6)22(13-17)30-3)25(28)20(9-16)11-18-14-23(31-4)27(34-7)24(15-18)32-5/h10-16H,8-9H2,1-7H3/b19-10+,20-11+ |
InChI Key |
MJDXFEMLLSXKAL-ROUMAOROSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 |
SMILES |
CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Canonical SMILES |
CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origin of Product |
United States |
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